molecular formula C15H18FN3 B2412895 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 1225561-77-2

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B2412895
M. Wt: 259.328
InChI Key: WDGFLQWAAYJAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a cyclic amine and pyrazole derivative, is a heterocyclic compound with potential applications in pharmaceuticals and organic syntheses. It is an aromatic amine with a pyrazol-5-amine core, which is a six-membered ring with one nitrogen and two carbon atoms. In addition, it contains a phenyl group and a cyclohexyl group at the para position. This compound has been studied for its potential applications in drug synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified as part of a study on synthetic cannabinoids, specifically as a research chemical termed 3,5-AB-CHMFUPPYCA. This highlights its significance in the field of synthetic cannabinoid research, offering insights into bioisosteric replacements and the potential for mislabeling of research chemicals. The study includes an extensive analytical characterization of the compound, which is crucial for understanding its properties and potential applications (McLaughlin et al., 2016).

Potential in Cancer Treatment

  • Research has shown that pyrazole derivatives, such as the one , have potential as anticancer agents. Specifically, these derivatives have been evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines, suggesting their potential use in developing new cancer therapies (Alam et al., 2016).

Fluorescent Abilities and Chemical Synthesis

  • Some pyrazole derivatives have been noted for their fluorescent abilities, which can be significant in various scientific applications, such as in the development of fluorescent probes or markers. The research also discusses efficient synthesis methods for these compounds, which is essential for their practical application (Odin et al., 2022).

Kinase Inhibition for Cancer Treatment

  • Pyrazole derivatives have shown activity against important cancer kinases, making them promising candidates for anticancer programs. The specific activities against various kinases, including Src and EGFRs, highlight the compound's potential in targeted cancer therapy (Abu Thaher et al., 2012).

Hydrogen Bonding and Structural Analysis

  • Studies on pyrazole derivatives have provided insights into their molecular structures and interactions, such as hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Orrego Hernandez et al., 2015).

Drug Discovery and Synthesis

  • Pyrazole derivatives are being explored for their potential in drug discovery. Efficient synthesis methods have been developed, enhancing the feasibility of producing these compounds for pharmaceutical research and development (Yu et al., 2013).

properties

IUPAC Name

5-cyclohexyl-2-(4-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFLQWAAYJAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

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